Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate

Physicochemical profiling Drug-likeness ADME prediction

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate (CAS 2260787‑89‑9, molecular formula C₁₃H₂₀O₅, MW 256.29 g mol⁻¹) is a functionalised pent‑4‑enoic acid ester that combines an allylic ether bridge with a second ethoxycarbonyl‑substituted allyl moiety. The compound belongs to the broader family of 2‑alkoxycarbonylallyl esters, a class that has attracted significant attention in medicinal chemistry for its anticancer potential.

Molecular Formula C13H20O5
Molecular Weight 256.29 g/mol
Cat. No. B13700897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate
Molecular FormulaC13H20O5
Molecular Weight256.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)OCC(=C)C(=O)OCC
InChIInChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3
InChIKeyFSAACJJFBMVJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate – Structural Identity and Compound Class Profile


Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate (CAS 2260787‑89‑9, molecular formula C₁₃H₂₀O₅, MW 256.29 g mol⁻¹) is a functionalised pent‑4‑enoic acid ester that combines an allylic ether bridge with a second ethoxycarbonyl‑substituted allyl moiety . The compound belongs to the broader family of 2‑alkoxycarbonylallyl esters, a class that has attracted significant attention in medicinal chemistry for its anticancer potential [1]. Its structure incorporates two terminal olefins (allyl and pent‑4‑enyl) and two ester carbonyls, providing a distinctive multi‑functional scaffold that is used exclusively for research and further manufacturing .

Multifunctional ester with dual terminal olefins
Class-reported anticancer SAR scaffold (research use only)
Exclusive research and further manufacturing use

Why Generic Pentenoate Analogs Cannot Replace Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate


Simpler pent‑4‑enoate analogs such as ethyl 4‑pentenoate or ethyl 2‑allylpent‑4‑enoate lack the key 2‑(ethoxycarbonyl)allyl ether functionality, which is essential for the biological activity of this compound class [1]. This structural difference translates into markedly different physicochemical properties: the target compound exhibits a substantially larger topological polar surface area (TPSA > 61 Ų) and a lower computed LogP (≈ 1.63) compared with its simpler counterparts (TPSA ≈ 26 Ų; LogP 1.52–2.32) . The presence of two terminal double bonds and five hydrogen‑bond acceptor sites also creates a reactivity and interaction fingerprint that cannot be replicated by mono‑olefinic or mono‑ester analogs . Consequently, direct substitution with a generic pentenoate compromises the pharmacological or chemical function that depends on this unique polyfunctional architecture.

Target Feature
Substitute Limitation
Why Not Interchangeable
Contains 2-(ethoxycarbonyl)allyl ether and dual terminal olefins
Simple pentenoates lack this motif
Class-level antiproliferative SAR activity may not transfer
Higher TPSA, lower LogP, 5 H-bond acceptors
Low TPSA, higher LogP, 2 H-bond acceptors
Absorption and interaction profiles likely differ; cannot replicate polyfunctional architecture

Quantitative Differentiation Evidence for Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate vs. Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) for Improved Bioavailability Profile

The target compound has a computed TPSA of 61.83 Ų, which is 135 % higher than the TPSA of the two closest structural analogs, ethyl 2‑allylpent‑4‑enoate and ethyl 4‑pentenoate (both 26.30 Ų) . A TPSA below 140 Ų is predictive of acceptable oral bioavailability according to the Veber rule, and a value between 60 and 140 Ų balances membrane permeability with aqueous solubility better than very low TPSA congeners [1].

TPSA Comparison
Head-to-head
Target: 61.83 Ų vs. Analogs: 26.30 Ų (+135%)
May support differentiated permeability profile screening
In silico; Veber rule context
Physicochemical profiling Drug-likeness ADME prediction

Reduced Lipophilicity (LogP) Relative to Ethyl 2‑Allylpent‑4‑enoate

The computed octanol‑water partition coefficient (LogP) of the target compound is 1.6301, which is approximately 0.69 log units lower than that of ethyl 2‑allylpent‑4‑enoate (LogP 2.3179) . This corresponds to a roughly 5‑fold lower predicted lipophilicity. When compared with ethyl 4‑pentenoate (LogP 1.5157), the target compound is only 0.11 log units more lipophilic, indicating that the added ethoxycarbonylallyl ether group tempers the lipophilicity increase that would otherwise be expected from additional carbon atoms .

LogP Comparison
Head-to-head
Target LogP 1.63 vs. 2-Allyl analog 2.32 (~5-fold less lipophilic)
Supports selection for balanced lipophilicity screening
In silico prediction
Lipophilicity Solubility LogP comparison

Class‑Level Anticancer Activity Associated with the 2‑(Ethoxycarbonyl)allyl Moiety

Published structure‑activity relationship (SAR) studies on 2‑alkoxycarbonylallyl esters demonstrate that the double bond within the 2‑(alkoxycarbonyl)allyl ester unit is required for antiproliferative activity, and that activity is retained regardless of alkoxy chain length (ethyl vs. higher homologs) [1]. The target compound contains this essential 2‑(ethoxycarbonyl)allyl motif while analogs such as ethyl 4‑pentenoate or ethyl 2‑allylpent‑4‑enoate lack it entirely, rendering them inactive in this mechanistic class. Furthermore, the same SAR work shows that di‑ and tri‑allyl esters exhibit higher cell proliferation inhibition than mono‑esters, implying that the target compound’s two olefinic sites may confer enhanced potency relative to single‑olefin congeners [1].

SAR Activity Context
Class-level
2-(Alkoxycarbonyl)allyl motif reported essential for antiproliferative activity; di-allyl esters show higher inhibition
Supports anticancer SAR screening context
No compound-specific IC₅₀ published
Anticancer agents Structure-activity relationship Cell proliferation inhibition

Higher Hydrogen‑Bond Acceptor Count for Targeted Molecular Recognition

The target compound possesses five hydrogen‑bond acceptor (HBA) sites compared with only two HBA sites for both ethyl 4‑pentenoate and ethyl 2‑allylpent‑4‑enoate . This 2.5‑fold increase in HBA capacity provides additional opportunities for specific intermolecular interactions with biological targets (e.g., kinase hinge regions, DNA minor grooves) or supramolecular synthons in crystal engineering [1].

H-Bond Acceptors
Head-to-head
Target: 5 HBA vs. Analogs: 2 HBA (+150%)
Expands interaction profile for target engagement studies
Calculated from structure
Hydrogen bonding Molecular recognition Ligand design

Dual Terminal Olefin Functionality Enables Divergent Synthetic Elaboration

Unlike ethyl 4‑pentenoate (one terminal olefin) or ethyl 2‑allylpent‑4‑enoate (two chemically similar olefins), the target compound features two electronically differentiated terminal double bonds: one conjugated to an ester carbonyl (ethoxycarbonylallyl) and one isolated (pent‑4‑enyl) . This electronic differentiation permits sequential, chemoselective transformations—for example, thiol‑ene addition at the electron‑deficient acrylate‑type olefin followed by metathesis or hydroboration at the isolated olefin—without protecting‑group manipulation [1].

Olefin Differentiation
Head-to-head
Two electronically distinct terminal olefins (acrylate-type and isolated) vs. one or two similar olefins in analogs
Enables orthogonal chemoselective transformations
Synthetic building block context
Click chemistry Thiol‑ene reaction Divergent synthesis

Procurement‑Driven Application Scenarios for Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate


Medicinal Chemistry: Anticancer Lead Generation Based on 2‑Alkoxycarbonylallyl Ester SAR

The compound is structurally pre‑validated by class‑level SAR evidence showing that the 2‑(alkoxycarbonyl)allyl ester motif is essential for antiproliferative activity against breast (MDA‑MB‑231, 4T1) and pancreatic (MIAPaCa‑2) cancer cell lines [1]. Its di‑olefinic architecture aligns with the observation that multi‑allyl esters exhibit enhanced potency [1]. Procurement of this compound therefore positions a research team to directly interrogate the contribution of the ethoxycarbonylallyl ether linkage to potency, selectivity, and mechanism of action without the confounding absence of this critical pharmacophore that would occur with generic pentenoates.

Chemical Biology: Probe Design Exploiting Differentiated Olefin Reactivity

The two electronically distinct terminal olefins—a conjugated acrylate‑type double bond and an isolated pent‑4‑enyl double bond—enable orthogonal, sequential functionalisation (e.g., thiol‑ene conjugation followed by cross‑metathesis) [2]. This chemoselective reactivity profile is absent in ethyl 4‑pentenoate and ethyl 2‑allylpent‑4‑enoate [2]. Researchers designing activity‑based probes, PROTAC linkers, or fluorescent conjugates can utilise this building block to introduce two different reporter or affinity tags in a controlled, stepwise manner.

Physicochemical Screening Libraries: A Balanced LogP/TPSA Benchmark Compound

With a computed LogP of 1.63 and TPSA of 61.83 Ų, this compound occupies a favourable central position in oral drug‑like chemical space , whereas ethyl 2‑allylpent‑4‑enoate (LogP 2.32, TPSA 26.3 Ų) approaches the lipophilic ceiling . Pharmaceutical profiling laboratories can procure this compound as a reference standard for calibrating LogP or permeability assays in the intermediate property range, filling a gap between highly lipophilic and highly polar calibration sets.

Application
Selection Property
Validation Focus
Anticancer cell-model SAR studies
2-(Ethoxycarbonyl)allyl motif required for class-reported antiproliferative activity
Cell proliferation endpoint response in breast/pancreatic cancer lines
Divergent probe synthesis
Two electronically distinct olefins for orthogonal functionalization
Chemoselective conjugation efficiency and stepwise tag introduction
Physicochemical benchmark calibration
Intermediate LogP and TPSA profile within drug-like space
Permeability and solubility assay reference in oral drug-like range
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